molecular formula C25H26ClN7O2 B2461786 3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-72-4

3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2461786
CAS No.: 1021122-72-4
M. Wt: 491.98
InChI Key: IVSRCDDOSJSHHX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the pyrazolo[3,4-d]pyrimidine moiety would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring, for example, is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could affect its solubility and reactivity .

Scientific Research Applications

Neuroleptic Activity

3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide and its derivatives have been explored for neuroleptic activity. Researchers have designed and synthesized various benzamides, including ones with structures related to this compound, as potential neuroleptics. These compounds were evaluated based on their inhibitory effects on apomorphine-induced stereotyped behavior in rats. A strong correlation between structure and activity was noted, indicating the potential of these compounds in treating psychosis with fewer side effects (Iwanami et al., 1981).

Analgesic and Anti-inflammatory Properties

Similar compounds have been studied for their analgesic and anti-inflammatory properties. Phthaloylimidoalkyl derivatives, for example, were assessed using the carrageenan-induced rat paw assay and mouse writhing assay, demonstrating significant inhibition of inflammation and pain. This suggests that the structural features of such compounds, including the length of the alkyl chain and other substitutions, play a critical role in their activity (Okunrobo & Usifoh, 2006).

Glucokinase Activation for Diabetes Treatment

Derivatives of this compound have been identified as potent glucokinase activators (GKA), showing promise for the treatment of type 2 diabetes. For instance, a specific compound significantly increased glucose uptake in rat hepatocytes and reduced glucose levels in diabetic mice without causing hypoglycemia, demonstrating its potential as a diabetes treatment (Park et al., 2014).

Psoriasis Treatment

Research has also explored the use of related compounds in treating psoriasis, a chronic autoimmune disease. Specific inhibitors were synthesized and evaluated, with some compounds showing significant antipsoriatic effects in animal models. These findings suggest the potential of these compounds as drug candidates for psoriasis treatment (Li et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. The binding of this compound to the receptor can influence the receptor’s behavior, leading to a series of biochemical reactions inside the cell.

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

Biochemical Analysis

Biochemical Properties

It is known to be a high-affinity and selective dopamine D (4) receptor ligand This suggests that it may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways

Cellular Effects

Given its role as a dopamine D (4) receptor ligand , it may influence cell function by modulating dopamine signaling pathways

Molecular Mechanism

As a dopamine D (4) receptor ligand , it likely exerts its effects at the molecular level through binding interactions with this receptor This could lead to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

3-chloro-N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-35-21-7-5-20(6-8-21)31-11-13-32(14-12-31)23-22-16-30-33(24(22)29-17-28-23)10-9-27-25(34)18-3-2-4-19(26)15-18/h2-8,15-17H,9-14H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSRCDDOSJSHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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